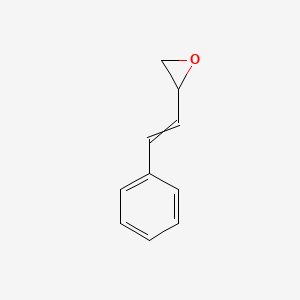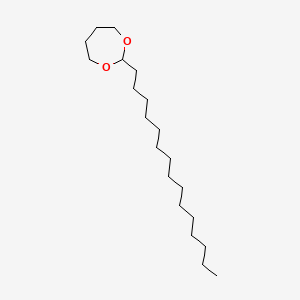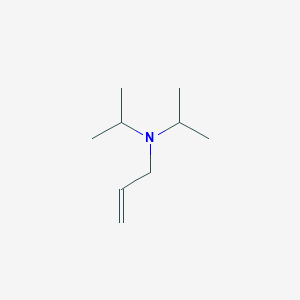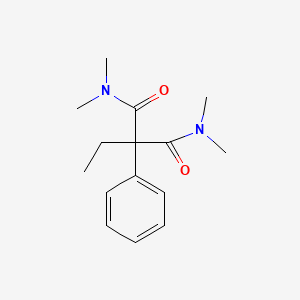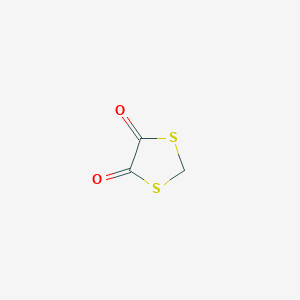
1,3-Dithiolane-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolane-4,5-dione is an organosulfur compound with the molecular formula C3H2O2S2. This compound is characterized by a five-membered ring containing two sulfur atoms and two carbonyl groups. It is a derivative of 1,3-dithiolane, where the carbon atoms at positions 4 and 5 are oxidized to form carbonyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
1,3-Dithiolane-4,5-dione can be synthesized through various methods. One common synthetic route involves the oxidation of 1,3-dithiolane derivatives. For instance, the oxidation of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolate) zincate with iodine at low temperatures is a known method . Other oxidizing agents such as sulfuryl chloride and oxalyl chloride can also be used for this purpose . Industrial production methods typically involve similar oxidation processes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3-Dithiolane-4,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields the parent 1,3-dithiolane.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolane-4,5-dione has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,3-Dithiolane-4,5-dione exerts its effects involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical processes. Its molecular targets include enzymes and proteins that participate in redox reactions, and it can modulate pathways involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane-4,5-dione can be compared with other similar compounds such as:
1,3-Dithiane: Similar in structure but lacks the carbonyl groups at positions 4 and 5.
1,2-Dithiolane: An isomer with sulfur atoms at different positions, leading to different reactivity and applications.
1,3-Dithiole-2-thione: Contains a thione group instead of carbonyl groups, resulting in different chemical properties.
The uniqueness of this compound lies in its dual carbonyl groups, which confer distinct reactivity and make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
52133-75-2 |
|---|---|
Molekularformel |
C3H2O2S2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
1,3-dithiolane-4,5-dione |
InChI |
InChI=1S/C3H2O2S2/c4-2-3(5)7-1-6-2/h1H2 |
InChI-Schlüssel |
ZGPDDCSTJXVHDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1SC(=O)C(=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




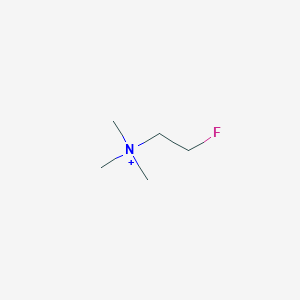
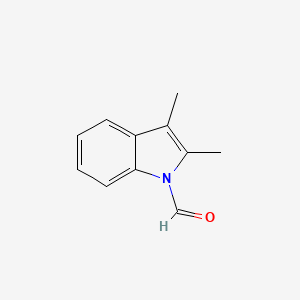
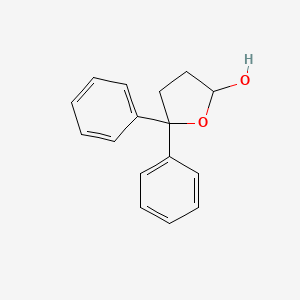
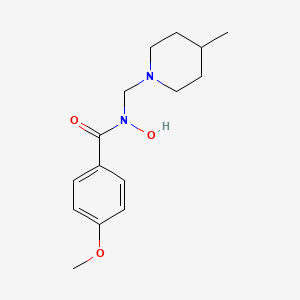
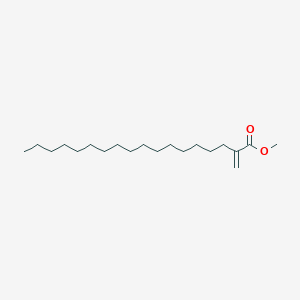
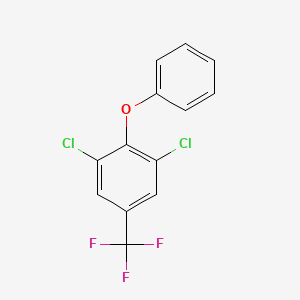
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)

